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Compound of Interest

Compound Name: 6-Bromonicotinic acid

Cat. No.: B027431 Get Quote

An In-depth Technical Guide for Drug Development Professionals

Introduction
6-Bromonicotinic acid, a halogenated derivative of niacin (Vitamin B3), has emerged as a

pivotal intermediate in the landscape of pharmaceutical research and development.[1][2] Its

unique structural features, combining a pyridine ring with strategically placed bromine and

carboxylic acid functional groups, render it a versatile building block for the synthesis of a

diverse array of bioactive molecules.[3] This guide provides a comprehensive technical

overview of 6-bromonicotinic acid, encompassing its physicochemical properties, synthesis

protocols, applications in drug synthesis, and its role in the development of novel therapeutic

agents. It is primarily employed as an intermediate in the synthesis of nicotinic receptor

modulators, kinase inhibitors, and antitumor agents.[3]

Physicochemical Properties
6-Bromonicotinic acid is a white to off-white crystalline powder at room temperature.[2][3] Its

key physicochemical properties are summarized in the table below, providing essential data for

researchers and chemists.
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Property Value Source

CAS Number 6311-35-9 [2][4][5][6]

Molecular Formula C6H4BrNO2 [2][4][5][6]

Molecular Weight 202.01 g/mol [2][4][5]

Melting Point 179-203 °C [2][4][6]

Boiling Point 343.3 ± 27.0 °C at 760 mmHg [4]

Density 1.8 ± 0.1 g/cm³ [4]

Solubility Soluble in Methanol [6]

pKa 3.24 ± 0.10 (Predicted) [6]

Appearance
White to almost white

crystalline powder
[2][6]

Synthesis of 6-Bromonicotinic Acid
Several synthetic routes to 6-bromonicotinic acid have been established. A common and

effective method involves the oxidation of 2-bromo-5-methylpyridine. This process is outlined in

the workflow and detailed protocol below.
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2-Bromo-5-methylpyridine

Dissolve in Water
+ Phase Transfer Catalyst (Aliquat 336)

Add Potassium Permanganate (KMnO4)
(Slowly, over 1 hr)

Heat Reaction Mixture
(Stir at 110°C)

Filter through Diatomaceous Earth (hot)

Concentrate Filtrate
(Reduced Pressure)

Acidify with Hydrobromic Acid (48% HBr)

Precipitate Crystals

Filter, Wash with Water, and Dry

Final Product:
6-Bromonicotinic Acid

Click to download full resolution via product page

Caption: Synthesis workflow for 6-Bromonicotinic acid via oxidation.
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Experimental Protocol: Synthesis from 2-Bromo-5-
methylpyridine[6]
This protocol details a general procedure for the synthesis of 6-bromonicotinic acid.

Materials:

2-bromo-5-methylpyridine (100 g, 0.291 mol)

Water (1000 mL)

Aliquat 336 (phase transfer catalyst, 2 mL)

Potassium permanganate (251 g, 0.797 mol)

48% Hydrobromic acid (approx. 300 mL)

Diatomaceous earth

Procedure:

Dissolve 2-bromo-5-methylpyridine (100 g) and Aliquat 336 (2 mL) in 1000 mL of water in a

suitable reaction vessel.

Slowly add potassium permanganate (251 g) to the solution over a period of 1 hour.

Heat the reaction mixture to 110 °C and stir for 30 minutes. Continue stirring for an additional

hour to ensure the reaction goes to completion.

While still hot, filter the mixture through diatomaceous earth. Wash the filter cake with hot

water.

Concentrate the filtrate to approximately half its original volume using a rotary evaporator

under reduced pressure.

To the concentrated solution, add 48% hydrobromic acid (approx. 300 mL) to precipitate the

product.
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Collect the precipitated crystals of 6-bromonicotinic acid by filtration.

Wash the crystals with water and dry to yield the final product (yield: 52 g, 44%).[6]

Applications in Pharmaceutical Synthesis
The strategic placement of the bromo and carboxylic acid groups allows for a variety of

chemical modifications, such as Suzuki-Miyaura and Heck cross-coupling reactions, making 6-
bromonicotinic acid a valuable precursor for complex molecular architectures.[3] It is a known

intermediate for the synthesis of Anabaseine derivatives, which are ligands for nicotinic

acetylcholine receptors (nAChRs).[1]

Starting Material

Key Synthetic Transformations

Therapeutic Candidates

6-Bromonicotinic Acid

Amide Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Esterification

Kinase Inhibitors nAChR Modulators Antitumor Agents

Click to download full resolution via product page

Caption: Synthetic utility of 6-Bromonicotinic acid in drug development.

Case Study: Synthesis of a Kinase Inhibitor Intermediate
While specific, detailed protocols for proprietary drug synthesis are often not publicly available,

the following represents a generalized experimental protocol for a key transformation, such as

an amide coupling, which is a common step in the synthesis of many kinase inhibitors.
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Objective: To perform an amide coupling reaction using 6-bromonicotinic acid and a generic

primary amine.

Materials:

6-Bromonicotinic acid

A primary amine (e.g., Aniline)

A coupling agent (e.g., HATU, HBTU)

A non-nucleophilic base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-
bromonicotinic acid (1 equivalent) in the anhydrous solvent.

Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to

the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic

acid.

Add the primary amine (1.0 equivalent) to the reaction mixture.

Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress

using an appropriate technique (e.g., TLC or LC-MS).

Upon completion, quench the reaction with water or a saturated aqueous solution of

ammonium chloride.

Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to obtain the

desired N-substituted 6-bromonicotinamide.

Biological Activity and Potential Signaling Pathways
The nicotinic acid core is a well-established pharmacophore. The introduction of a bromine

atom at the 6-position can significantly alter the molecule's electronic properties and its ability

to interact with biological targets. For instance, drugs derived from this intermediate that target

nicotinic acetylcholine receptors (nAChRs) can modulate neurotransmission. The activation of

nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and

Ca²⁺), resulting in neuronal depolarization and the activation of downstream signaling

cascades.
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Caption: Simplified signaling pathway of a nAChR modulator.

Safety and Handling
6-Bromonicotinic acid requires careful handling due to its potential hazards. The Globally

Harmonized System (GHS) classifications indicate the following:

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after

handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF

SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON

SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue

rinsing).[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated fume hood.

Conclusion
6-Bromonicotinic acid stands out as a high-value intermediate for the pharmaceutical

industry. Its accessible synthesis and versatile reactivity provide a robust platform for the

creation of novel drug candidates across various therapeutic areas, including neurology and

oncology. A thorough understanding of its chemical properties, synthetic utility, and safety

profile is essential for any researcher or organization aiming to leverage this powerful building

block in their drug discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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